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Myrtenyl isovalerate

Cat. No.: B14151135
CAS No.: 33900-84-4
M. Wt: 236.35 g/mol
InChI Key: TVGPYTOYKLZBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Monoterpenoid Ester Chemistry

Myrtenyl isovalerate is a member of the broad class of monoterpenoid esters. Monoterpenes are a diverse group of naturally occurring compounds derived from two isoprene (B109036) units. nih.govwikipedia.org When a monoterpene alcohol, such as myrtenol (B1201748), reacts with a carboxylic acid, in this case, isovaleric acid, it forms a monoterpenoid ester. These esters are significant components of essential oils and contribute to the aroma and flavor of many plants. The chemistry of monoterpenoid esters is a field of active research, with studies focusing on their synthesis, natural occurrence, and biological activities. nih.gov The synthesis of these esters can be achieved through various methods, including enzymatic processes using lipases, which offer a green and efficient alternative to traditional chemical synthesis.

Significance in Plant Secondary Metabolism Research

This compound is a secondary metabolite in plants, meaning it is not directly involved in the normal growth, development, or reproduction of the organism. nih.gov Instead, secondary metabolites often play a role in defense mechanisms, attracting pollinators, or as signaling molecules. nih.gov The study of this compound and other monoterpenoid esters provides insights into the complex biochemical pathways within plants. nih.gov For instance, the presence and concentration of this compound can vary significantly between different plant species and even within different parts of the same plant, highlighting the intricate regulation of secondary metabolism. nih.govgoogle.com Research in this area often involves the extraction and analysis of essential oils from plants like Valeriana officinalis (valerian), where this compound has been identified as a component. kirj.eetechscience.cnthegoodscentscompany.comjpsionline.comkirj.eeresearchgate.netresearchgate.net The investigation of these compounds helps to understand the ecological and physiological functions of secondary metabolites in plants. nih.gov

Overview of Current Research Landscape and Identified Gaps

Current research on this compound is largely focused on its identification and quantification in the essential oils of various plant species, particularly in different species and chemotypes of Valerian. kirj.eetechscience.cnthegoodscentscompany.comjpsionline.comkirj.eeresearchgate.netresearchgate.net Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. kirj.eetechscience.cnlcms.cz Studies have reported the presence of this compound in the essential oil of Valeriana officinalis roots, with its concentration varying depending on the geographical origin and specific chemotype of the plant. kirj.eekirj.eeresearchgate.netresearchgate.net For example, a study on Estonian valerian root oil found this compound concentrations ranging from 1.1% to 2.5%. kirj.eeresearchgate.net

While the natural occurrence of this compound is relatively well-documented, there are still significant gaps in the research. The complete biosynthetic pathway of this compound in plants has not been fully elucidated. nih.govmdpi.com Although it is understood to be formed from myrtenol and isovaleric acid, the specific enzymes and regulatory mechanisms involved are yet to be definitively identified. google.com Furthermore, while some studies have investigated the biological activities of essential oils containing this compound, research focusing specifically on the isolated compound is limited. mdpi.com Future research could therefore focus on elucidating its biosynthetic pathway, exploring its potential biological activities, and investigating its role in plant physiology and ecology.

Table 2: Research Findings on this compound in Valeriana officinalis

Study Focus Key Findings
Composition of Estonian Valerian Root Oil This compound was identified as a component, with concentrations between 1.1% and 2.5%. kirj.eeresearchgate.net
Comparative Analysis of Valerian Oils This compound is a recognized constituent of valerian essential oil. techscience.cnresearchgate.net
Network Pharmacology of Valerian Oil This compound was identified as a potential key component for the sedative-hypnotic effects of the oil. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B14151135 Myrtenyl isovalerate CAS No. 33900-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33900-84-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl 3-methylbutanoate

InChI

InChI=1S/C15H24O2/c1-10(2)7-14(16)17-9-11-5-6-12-8-13(11)15(12,3)4/h5,10,12-13H,6-9H2,1-4H3

InChI Key

TVGPYTOYKLZBPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1=CCC2CC1C2(C)C

Origin of Product

United States

Natural Occurrence and Distribution

Isolation and Identification from Botanical Sources

Myrtenyl isovalerate has been successfully isolated and identified from several plant species, most notably from the roots of Valeriana officinalis and the flowers of Chamaemelum nobile. Its presence has also been documented in other plants, such as Daucus carota L.

Valeriana officinalis (Valerian)

This compound is a recognized constituent of the essential oil derived from the roots of Valeriana officinalis (Valerian). kirj.eeresearchgate.netresearchgate.net Various studies employing gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) have consistently identified this compound in valerian root oil. kirj.eeresearchgate.net

In a study of Valerian roots from Estonia, this compound was found to be a basic component of the essential oil, with concentrations ranging from 1.1% to 2.5%. kirj.eeresearchgate.net Another analysis of a standardized Valeriana officinalis extract reported the this compound content to be 2.4%. nih.gov Research on cultivated valerian in Poland also identified this compound, with average contents varying between wild-growing populations and cultivated forms. nih.gov

The following table summarizes the percentage of this compound found in different samples of Valeriana officinalis essential oil from a study conducted in Estonia. researchgate.net

Table 1: this compound Content in Valeriana officinalis Root Essential Oil from Estonia

Sample Number This compound (%)
1 1.1
2 1.1
3 2.5
4 1.8

Chamaemelum nobile (Roman Chamomile)

This compound is also a known component of the essential oil of Chamaemelum nobile, commonly known as Roman Chamomile. knapsackfamily.com Its presence contributes to the characteristic fragrance of this plant. While specific quantitative data in the provided search results is limited for this species, its identification has been confirmed in phytochemical databases. knapsackfamily.com

Other Documented Plant Species (e.g., Daucus carota L. essential oil)

The presence of this compound is not limited to Valerian and Roman Chamomile. It has been identified in the essential oil of Daucus carota L. (wild carrot). nih.gov A study on wild carrot populations in Iran detected this compound as one of the chemical constituents of its essential oil. nih.gov The essential oil of carrot seeds is known to contain a diverse array of compounds, with variations observed based on the geographical origin and specific cultivar. mdpi.comcsic.es

Quantitative and Qualitative Variation in Natural Sources

The concentration of this compound in plants is not static; it is influenced by a range of factors including the specific plant species, its chemotype, and various environmental and cultivation conditions.

Influence of Botanical Species and Chemotypes

The amount of this compound can differ significantly between plant species. Furthermore, within a single species like Valeriana officinalis, different chemotypes can exist. techscience.cn These chemotypes are characterized by distinct profiles of chemical constituents, which can include varying levels of this compound. For instance, studies have identified different chemotypes of V. officinalis based on the dominant compounds in their essential oils, such as bornyl acetate (B1210297)/valerenal, valeranone, and isovaleric acid types. techscience.cnresearchgate.net This chemical diversity extends to the content of minor components like this compound.

Similarly, in Daucus carota, different chemotypes have been identified based on the dominant compounds in their essential oils, such as carotol–bornyl acetate and carotol–α-pinene. nih.gov This variation in major components suggests that the concentration of minor constituents like this compound is also likely to vary between chemotypes.

Impact of Cultivation and Environmental Factors on this compound Content

Cultivation practices and environmental conditions play a crucial role in the chemical composition of plant essential oils, including the content of this compound. researchgate.netfarmaciajournal.com

For Valeriana officinalis, factors such as soil conditions, harvest time, and drying and distillation methods can significantly affect the content and composition of its essential oil. researchgate.net A study on the 'Lubelski' cultivar of valerian in Poland highlighted that the content of essential oils and their components can be influenced by both genetic and ontogenetic factors, as well as by agrotechnical and climatic conditions. farmaciajournal.com Research on valerian has shown that planting density and sowing dates are major factors that affect both the quantity and quality of the essential oil. researchgate.net

A comparative study of wild-growing and cultivated Valeriana officinalis in Poland revealed differences in the essential oil composition. nih.govsemanticscholar.org Wild-growing diploid populations were found to have higher essential oil content compared to cultivated tetraploid forms, although the cultivated forms had a higher mass of underground organs. nih.govsemanticscholar.org

The following table illustrates the variation in this compound content between wild-growing populations and cultivated forms of Valeriana officinalis in Poland. nih.gov

Table 2: Average this compound Content in Wild and Cultivated Valeriana officinalis in Poland

Population/Form Average this compound (%)
Wild-growing population 1 0.92
Wild-growing population 2 0.16
Wild-growing population 3 0.22
Wild-growing population 4 0.53
Wild-growing population 5 0.12
Cultivated 'Lubelski' form 1 0.23
Cultivated 'Lubelski' form 2 0.47
Cultivated 'Lubelski' form 3 0.71
Cultivated 'Lubelski' form 4 0.21

Environmental conditions, such as climate, also have a direct influence on the accumulation of key components in valerian's underground organs. techscience.cn For example, a moderate climate is conducive to a high concentration of bornyl acetate. techscience.cn These environmental pressures can similarly be expected to influence the levels of other esters like this compound.

Geographical Origin and Chemodiversity

One of the primary natural sources of this compound is the plant Valeriana officinalis, commonly known as valerian. kirj.eeresearchgate.net Studies on Valeriana officinalis from various European locations have highlighted the geographical influence on its essential oil composition. For instance, research on valerian roots from Estonia identified this compound as a basic component, with concentrations ranging from 1.1% to 2.5%. kirj.eeresearchgate.netkirj.ee This particular study noted that Estonian valerian root oil was often rich in bornyl acetate and valerenal. kirj.eeresearchgate.netkirj.ee In contrast, a standardized extract from Poland reported a this compound content of 2.4%. nih.gov Further research on wild-growing and cultivated valerian in Poland showed the presence of this compound, although in varying amounts, underscoring the chemical diversity within a single country. semanticscholar.org The accumulation of key components like bornyl acetate in valerian is influenced by the moderate climates of northern and western Europe. techscience.cn

This compound has also been reported in the essential oil of Fructus cnidii, where it was identified as one of the main constituents. nih.gov Another source is Pinus heldreichii (whitebark pine), a tertiary relict found in the Balkans. A study of this species in Serbia detected this compound in the needle terpene profile, although its presence and concentration varied between different populations of the pine. researchgate.net

Furthermore, this compound has been identified in the essential oil of Leptospermum scoparium (Mānuka) from New Zealand. preprints.org Its presence has also been noted in the essential oils of Haplophyllum tuberculatum and Salvia macilenta in Iran, with the composition of the latter varying significantly between different ecological and geographical sources within the country. nih.govacgpubs.org

The following table summarizes the natural occurrence of this compound in various plants and their geographical origins.

Plant SpeciesPlant PartPercentage of this compound in Essential OilGeographical Origin
Valeriana officinalisRoots1.1–2.5%Estonia kirj.eeresearchgate.netkirj.ee
Valeriana officinalisRoots2.4%Poland nih.gov
Fructus cnidii-5.37%- nih.gov
Pinus heldreichiiNeedles0.07% (average)Serbia researchgate.net
Juniperus sabina-0.16%Qinghai-Tibet Plateau researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Myrtenyl Isovalerate

Precursor Pathways and Isoprene (B109036) Unit Formation

The foundation of myrtenyl isovalerate biosynthesis lies in the production of the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comnih.gov Plants utilize two distinct and spatially separated pathways for this purpose: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgresearchgate.net

Mevalonic Acid (MVA) Pathway in Cytosol

Located in the cytosol and peroxisomes, the MVA pathway is a key metabolic route for the synthesis of IPP and DMAPP. nih.govbiorxiv.orgpnas.org This pathway commences with the condensation of three molecules of acetyl-CoA, a central metabolite derived from glycolysis. nih.govfrontiersin.org A series of enzymatic steps, including the action of acetoacetyl-CoA thiolase and HMG-CoA synthase, leads to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase is a critical regulatory step in this pathway. nih.govnih.gov Mevalonate is then phosphorylated twice and decarboxylated to yield IPP. nih.gov The MVA pathway is generally associated with the production of precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgbiorxiv.org

Methylerythritol Phosphate (MEP) Pathway in Plastids

Operating within the plastids of plant cells, the MEP pathway provides an alternative route to IPP and DMAPP. frontiersin.orgpnas.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), both products of photosynthesis and glycolysis. frontiersin.orgnih.gov The initial reaction is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), followed by the action of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which are considered rate-limiting steps. biorxiv.orgfrontiersin.org A sequence of further enzymatic conversions ultimately produces IPP and DMAPP. rsc.org The MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and chlorophylls. rsc.orgbiorxiv.org

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Generation

Both the MVA and MEP pathways converge on the production of IPP. nih.gov The isomerization of IPP to its more reactive allylic isomer, DMAPP, is a crucial step and is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). oup.comoup.com This reversible reaction is essential for initiating the chain elongation process in terpenoid biosynthesis. nih.gov While the MVA pathway relies on IDI for the conversion of IPP to DMAPP, the MEP pathway can produce both IPP and DMAPP directly. oup.comoup.com The availability and ratio of IPP and DMAPP are critical for determining the type of terpenoid that will be synthesized. nih.gov

Geranyl Diphosphate (GPP) Synthesis and Monoterpene Precursors

This compound is a monoterpenoid, meaning it is derived from a C10 precursor. This precursor is geranyl diphosphate (GPP). The synthesis of GPP occurs through the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. oup.compnas.org This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS), a type of prenyltransferase. mdpi.compnas.org

GPPS is typically localized in the plastids, where the MEP pathway provides the necessary IPP and DMAPP substrates for monoterpene biosynthesis. pnas.orgoup.com GPP serves as the universal precursor for the vast array of monoterpenes found in plants. pnas.orgmdpi.com The formation of the myrtenyl backbone of this compound originates from the cyclization of GPP, a reaction catalyzed by a specific monoterpene synthase.

Enzymatic Esterification Mechanisms of this compound

The final step in the biosynthesis of this compound is the esterification of the alcohol, myrtenol (B1201748), with an isovaleryl group. This reaction is a key determinant of the final structure and properties of the compound.

Role of Alcohol Acyltransferases (AATs)

The esterification process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). tesisenred.netoup.com These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. oup.comoup.com In the case of this compound, myrtenol acts as the alcohol substrate, and isovaleryl-CoA provides the acyl moiety. The general reaction is as follows:

Myrtenol + Isovaleryl-CoA → this compound + Coenzyme A

AATs are known to have a broad substrate specificity, meaning they can often utilize a variety of different alcohols and acyl-CoAs to produce a diverse range of esters. oup.comresearchgate.net This promiscuity contributes significantly to the chemical diversity of volatile esters in plants, which play crucial roles in flavor, fragrance, and plant defense. oup.commdpi.com The expression and activity of specific AATs are often developmentally regulated and tissue-specific, correlating with the production of esters during processes like fruit ripening. oup.comoup.com

Terpene Synthase (TPS) Involvement in Myrtenyl Scaffold Formation

The formation of the myrtenyl scaffold, the core bicyclic structure of this compound, is a multi-step process initiated by the activity of terpene synthases (TPS). These enzymes are responsible for generating the vast structural diversity of terpene skeletons from simple isoprenoid precursors. researchgate.net

The biosynthesis begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. mdpi.commdpi.com The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 precursor geranyl diphosphate (GPP). mdpi.comnih.gov

GPP serves as the substrate for a specific class of terpene synthases known as monoterpene synthases (MTPSs). mdpi.com In the case of the myrtenyl scaffold, an MTPS catalyzes the cyclization of GPP to form the bicyclic monoterpene α-pinene. google.com Plant TPS families are classified into several subfamilies (TPS-a, TPS-b, TPS-c, TPS-d, TPS-e/f, TPS-g, TPS-h), with TPS-b and TPS-g subfamilies typically encoding monoterpene synthases. nih.gov The specific TPS enzyme dictates the resulting terpene product through precise control of carbocation intermediates during the cyclization cascade. researchgate.net

The myrtenyl scaffold itself is not directly formed by the TPS. Instead, the TPS produces α-pinene. This primary terpene skeleton is then hydroxylated to form myrtenol, the direct alcoholic precursor to this compound. google.com This hydroxylation step is a crucial post-synthetic modification that prepares the scaffold for esterification.

Table 1: Key Enzymes and Substrates in Myrtenyl Scaffold Formation

EnzymeSubstrate(s)Product(s)Role in Pathway
Geranyl Diphosphate Synthase (GPPS)IPP, DMAPPGeranyl Diphosphate (GPP)Forms the C10 precursor for monoterpenes. mdpi.com
Monoterpene Synthase (MTPS)Geranyl Diphosphate (GPP)α-PineneCatalyzes the cyclization to form the core bicyclic structure. google.com
Cytochrome P450 Hydroxylaseα-PineneMyrtenolHydroxylates the pinene scaffold to create the alcohol precursor. google.com

Post-Synthetic Modifications and Structural Diversification

Once the myrtenol scaffold is synthesized, it undergoes further enzymatic modification to yield this compound. Such post-synthetic modifications are common in terpenoid biosynthesis and are a primary source of the chemical diversity observed in plant specialized metabolites. mdpi.comgoogle.com These modifications, including hydroxylation, oxidation, acylation, and glycosylation, are catalyzed by a range of enzymes that tailor the function and properties of the parent terpene. mdpi.com

The conversion of myrtenol to this compound is an esterification reaction. This is typically catalyzed by an acyltransferase, which transfers an acyl group from a donor molecule to the hydroxyl group of an acceptor. In plants, alcohol acyltransferases (AATs) are known to catalyze the formation of volatile esters from various alcohols and acyl-Coenzyme A (acyl-CoA) thioesters. For example, AATs have been identified that convert myrtenol to myrtenyl acetate (B1210297). google.com

For the synthesis of this compound, a specific acyltransferase utilizes myrtenol as the alcohol acceptor and likely isovaleryl-CoA as the acyl donor. The isovaleryl-CoA itself is derived from the catabolism of the amino acid leucine. This pathway is particularly active in plants like Valeriana officinalis, which is known for its accumulation of isovaleric acid and its derivatives, including this compound. mdpi.com

Table 2: Post-Synthetic Modification of Myrtenol

Reaction TypeSubstrate 1Substrate 2Enzyme Class (Putative)ProductSignificance
Esterification/AcylationMyrtenolIsovaleryl-CoAAlcohol Acyltransferase (AAT)This compoundFinal step in the biosynthesis, creating the characteristic volatile ester. mdpi.comgoogle.com

Subcellular Compartmentation of Biosynthetic Processes

The biosynthesis of this compound involves multiple cellular compartments, a common feature of plant metabolic pathways that allows for efficient regulation and utilization of precursor pools. mdpi.comfrontiersin.org

The initial stages of terpenoid biosynthesis are segregated into two main pathways:

The Mevalonate (MVA) Pathway: Located in the cytosol and endoplasmic reticulum, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). mdpi.comfrontiersin.org

The Methylerythritol 4-Phosphate (MEP) Pathway: Housed in the plastids, this pathway synthesizes the precursors for hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). mdpi.comfrontiersin.orgfrontiersin.org

Since the myrtenyl scaffold is derived from the monoterpene α-pinene, its biosynthesis begins in the plastids . Here, the MEP pathway produces IPP and DMAPP, which are converted to GPP by a plastid-localized GPPS. mdpi.comnih.gov The subsequent cyclization of GPP to α-pinene by a monoterpene synthase also occurs within the plastids. nih.gov

Following their synthesis, the relatively non-polar terpene hydrocarbons like α-pinene can be transported from the plastids to other cellular locations for further modification. The hydroxylation of α-pinene to myrtenol is catalyzed by cytochrome P450 monooxygenases, which are typically anchored to the membrane of the endoplasmic reticulum . mdpi.com The final esterification step, catalyzed by an alcohol acyltransferase to form this compound, is generally considered to occur in the cytosol , where the necessary acyl-CoA substrates are available. nih.gov This spatial separation of enzymatic steps necessitates the transport of intermediates across organellar membranes. mdpi.comfrontiersin.org

Table 3: Subcellular Localization of this compound Biosynthesis

Biosynthetic StepPrecursor(s)Product(s)Primary Subcellular CompartmentJustification
IPP and DMAPP SynthesisPyruvate, G3PIPP, DMAPPPlastidThe MEP pathway for monoterpene precursors is located in plastids. mdpi.comfrontiersin.org
GPP SynthesisIPP, DMAPPGPPPlastidGPPS is predominantly localized in plastids for monoterpene synthesis. nih.gov
α-Pinene Synthesis (Scaffold Formation)GPPα-PinenePlastidMonoterpene synthases are typically targeted to plastids. nih.gov
Myrtenol Synthesis (Hydroxylation)α-PineneMyrtenolEndoplasmic ReticulumCytochrome P450 enzymes responsible for hydroxylation are membrane-bound in the ER. mdpi.com
This compound Synthesis (Esterification)Myrtenol, Isovaleryl-CoAThis compoundCytosolAlcohol acyltransferases and the acyl-CoA donor pool are generally found in the cytosol. nih.gov

Regulation of Myrtenyl Isovalerate Biosynthesis and Accumulation

Genetic and Transcriptomic Regulation

The genetic blueprint and its expression are fundamental to the biosynthesis of myrtenyl isovalerate. This regulation involves controlling the transcription of genes that encode the necessary enzymes for its synthesis, starting from primary metabolites.

Gene Expression Analysis of Biosynthetic Enzymes

The synthesis of this compound requires two key precursors: the monoterpenoid alcohol myrtenol (B1201748) and an isovaleryl group, typically from isovaleryl-CoA. The production of these precursors is governed by multi-step enzymatic pathways, and the expression levels of the corresponding genes are critical control points.

Studies in Valeriana fauriei, a plant known to produce this compound, have shed light on the expression of genes involved in the upstream terpenoid backbone biosynthesis. cabidigitallibrary.orgnih.gov The biosynthesis of terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs via the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Quantitative real-time PCR (qRT-PCR) analysis in different organs of V. fauriei revealed that the transcript levels of genes encoding enzymes for both the MVA and MEP pathways were highest in the stem. cabidigitallibrary.orgnih.gov This suggests that the stem may be a primary site for the synthesis of the foundational building blocks of terpenes.

Interestingly, while the genes for precursor synthesis were most highly expressed in the stem, the accumulation of most volatile terpenoids was highest in the roots. cabidigitallibrary.orgnih.gov This spatial separation between gene expression and final product accumulation suggests a potential translocation of intermediates or final compounds between different plant organs. cabidigitallibrary.org

The final step in this compound formation is the esterification of myrtenol, a reaction catalyzed by an alcohol acyltransferase (AAT). The expression of AAT genes is often developmentally regulated and tissue-specific, coinciding with the production of volatile esters during processes like fruit ripening. oup.com

Table 1: Relative Expression of Terpenoid Biosynthetic Genes in Valeriana fauriei

This table shows the relative transcript levels of key genes in the MVA and MEP pathways across different organs of V. fauriei. The expression data indicates that the stem is a major site of precursor biosynthesis gene activity. Data is conceptually based on findings from studies on V. fauriei. cabidigitallibrary.orgnih.govmdpi.com

GeneEnzymePathwayRootStemLeafFlower
VfAACT Acetoacetyl-CoA thiolaseMVALowHighMediumMedium
VfHMGS HMG-CoA synthaseMVALowHighMediumMedium
VfHMGR HMG-CoA reductaseMVALowHighMediumLow
VfDXS DXP synthaseMEPLowHighHighMedium
VfDXR DXP reductoisomeraseMEPLowHighHighMedium
VfIDI IPP isomeraseBothMediumHighLowMedium

Functional Genomics Approaches for Metabolic Genes

Functional genomics provides powerful tools to identify and characterize the specific genes and enzymes responsible for the biosynthesis of metabolites like this compound. These approaches move beyond expression analysis to confirm the function of individual genes.

A key class of enzymes for this compound synthesis are the alcohol acyltransferases (AATs), which belong to the BAHD acyltransferase superfamily. mdpi.com Functional characterization of AATs has been successfully performed in several fruit species, notably strawberry (Fragaria sp.). researchgate.netnih.gov Researchers have isolated full-length cDNA clones for AATs, such as SAAT from Fragaria x ananassa and FcAAT1 from Fragaria chiloensis, and expressed them in heterologous systems like E. coli. oup.comnih.govacs.org By providing various alcohol and acyl-CoA substrates to the recombinant enzymes, their specific activity and substrate preferences can be determined, confirming their role in ester formation. nih.govoup.com

Such studies have demonstrated that the substrate specificity of these enzymes can be broad, and the final profile of emitted esters is often determined by the availability of the alcohol and acyl-CoA precursors within the tissue. nih.gov For instance, overexpressing the SAAT gene in petunia did not alter the volatile profile until the plants were fed with a suitable alcohol substrate, isoamyl alcohol, which then resulted in the emission of the corresponding ester. nih.gov This highlights that both enzyme presence and precursor availability are crucial.

The identification of genes for the myrtenol precursor has also benefited from functional genomics. In strawberry, a cytochrome P450 enzyme, α-pinene hydroxylase (PINH), was identified as the enzyme responsible for oxidizing α-pinene to myrtenol.

Table 2: Key Genes in the Biosynthesis of this compound Precursors

This table summarizes genes identified through functional genomics that are crucial for producing the precursors of this compound.

Gene NameEncoded EnzymeOrganismFunction
SAAT Alcohol AcyltransferaseFragaria x ananassa (Cultivated Strawberry)Catalyzes the final esterification step, linking an alcohol (like myrtenol) with an acyl-CoA. oup.com
FcAAT1 Alcohol AcyltransferaseFragaria chiloensis (Chilean Strawberry)Plays a significant role in ester production during fruit ripening. nih.govacs.org
PINH α-pinene hydroxylase (Cytochrome P450)Fragaria sp. (Wild Strawberry)Hydroxylates α-pinene to produce myrtenol.

Environmental and Developmental Modulators

The biosynthesis of this compound is not solely dependent on the genetic code but is heavily influenced by external environmental cues and internal developmental programs. These factors often act through complex signaling pathways to fine-tune metabolic output.

Light Signaling Pathways

Light is a critical environmental signal that regulates nearly all aspects of plant life, including secondary metabolism. Light quality (color), intensity, and duration (photoperiod) can significantly influence the production of plant volatiles, including terpenes and their esters. wur.nl Gene expression analysis has shown that many genes in the terpenoid biosynthetic MEP pathway exhibit circadian oscillations, with expression levels rising during the day and falling at night. frontiersin.org

Different wavelengths of light can have varied effects. For example, blue light has been shown to enhance the emission of the monoterpenes ocimene and myrcene (B1677589) in snapdragon by increasing the expression of their respective synthase genes. researchgate.net Conversely, in other systems, red light appears to enhance the accumulation of terpenoids, while blue light can be inhibitory. frontiersin.org This regulation is mediated by photoreceptors like phytochromes and cryptochromes, which in turn control key transcription factors. The transcription factor ELONGATED HYPOCOTYL 5 (HY5) is a central hub in light signaling, regulating terpenoid biosynthesis under UV, red, and blue light. wur.nl While direct evidence linking specific light pathways to this compound is limited, the established role of light in regulating both the upstream MEP pathway and downstream terpene synthase genes strongly suggests an influence. wur.nlfrontiersin.org

Hormone Signaling Pathways (e.g., Ethylene)

Phytohormones are central to translating developmental and environmental cues into metabolic responses. Ethylene (B1197577), a gaseous hormone, is a well-known regulator of processes like fruit ripening and stress responses, both of which are associated with significant changes in volatile production. researchgate.netresearchgate.net

The ethylene signaling pathway is a linear cascade that, in the absence of ethylene, is actively repressed. Upon ethylene binding to its receptors, this repression is lifted, leading to the activation of transcription factors like ETHYLENE INSENSITIVE 3 (EIN3). mdpi.com These transcription factors then control the expression of a wide array of ethylene-responsive genes, including those involved in secondary metabolism. mdpi.com

Ethylene signaling can interact with other hormone pathways, such as those for jasmonic acid and abscisic acid, creating a complex signaling network that allows for a finely-tuned response to specific conditions. mdpi.comfrontiersin.org For example, ethylene treatment has been shown to enhance the accumulation of phenolic compounds in Camellia sinensis. mdpi.com Given that this compound production is often linked to ripening and defense, it is highly probable that its biosynthesis is modulated by the ethylene signaling pathway, which controls the expression of key biosynthetic enzymes like cytochrome P450s and acyltransferases. researchgate.netmdpi.com

Table 3: Core Components of the Ethylene Signaling Pathway

This table outlines the primary components of the ethylene signal transduction pathway, which regulates the expression of genes involved in secondary metabolism.

ComponentTypeFunction in the Presence of Ethylene
ETR1/ERS1 ReceptorBinds ethylene, leading to its inactivation.
CTR1 KinaseBecomes inactive, ceasing phosphorylation of EIN2.
EIN2 Membrane ProteinC-terminal end is cleaved and moves to the nucleus.
EIN3/EIL1 Transcription FactorStabilized in the nucleus, activates transcription of ethylene-response genes.
ERFs Transcription FactorActivated by EIN3; bind to promoter elements of target genes to regulate their expression.

Responses to Abiotic and Biotic Stressors

Plants, being sessile, must adapt to a variety of environmental challenges, including abiotic stresses (e.g., drought, salinity, extreme temperatures) and biotic stresses (e.g., pathogen attack, herbivory). mdpi.comfrontiersin.orgmdpi.com A common defense strategy is the production and accumulation of secondary metabolites, which can act as protectants, signaling molecules, or deterrents. nih.govresearchgate.netpreprints.org

Exposure to stress often triggers a cascade of signaling events, frequently involving phytohormones like ethylene and jasmonic acid, which in turn activate defense-related genes. mdpi.commdpi.com This leads to an increased synthesis of various classes of protective compounds, including terpenes and phenolics. frontiersin.org For example, drought stress can trigger the accumulation of terpenes and other bioactive chemicals that help the plant cope with oxidative stress and defend against opportunistic pathogens. mdpi.com Similarly, biotic attacks from insects or fungi can induce the production of volatile terpenes that may repel the aggressor or attract its natural predators. researchgate.net

While specific studies on the response of this compound to stressors are not abundant, the general principle of stress-induced accumulation of defensive secondary metabolites is well-established. researchgate.netfrontiersin.org As a monoterpenoid ester, this compound fits the profile of a compound likely to be modulated by both abiotic and biotic stress factors as part of the plant's broader defensive arsenal. mdpi.comnih.govunt.edu

Transcription Factor Networks Controlling Terpenoid Biosynthesis

Transcription factors (TFs) are proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby controlling the rate of transcription. mdpi.com They are master regulators of metabolic pathways, and numerous TF families are involved in controlling the biosynthesis of terpenoids. mdpi.com These TFs can act as activators or repressors, often working in complex networks and in response to developmental signals and environmental stresses like light, temperature, and herbivory. researchgate.netnih.gov

The biosynthesis of terpenoids is regulated by a variety of TF families, including MYB, bHLH, AP2/ERF, WRKY, NAC, and bZIP. nih.govpeerj.com These TFs modulate the expression of key structural genes in the MEP pathway and downstream, such as those for 1-deoxy-D-xylulose-5-phosphate synthase (DXS), geranyl diphosphate synthase (GPPS), and various terpene synthases (TPS). researchgate.netnih.gov The TPS-b subfamily, for instance, is primarily responsible for producing monoterpenes, the class to which myrtenol belongs. mdpi.com

Key research findings on TF regulation of terpenoid biosynthesis include:

bHLH Factors: In Litsea cubeba, the transcription factor LcbHLH78 was found to enhance terpenoid biosynthesis, with its overexpression leading to increased levels of geraniol (B1671447) and linalool (B1675412). nih.gov In Arabidopsis, the bHLH factor MYC2 interacts with other proteins to regulate the expression of sesquiterpene synthase genes in response to jasmonic acid. oup.commdpi.com

MYB Factors: A spearmint R2R3-MYB transcription factor, MsMYB, was identified as a negative regulator of monoterpene production, suppressing the expression of the large subunit of GPPS. oup.com

AP2/ERF Factors: In peach, the PpERF61 factor activates the transcription of two terpene synthase genes (PpTPS1 and PpTPS3), leading to linalool accumulation. nih.gov

NAC Factors: NAC transcription factors are known to regulate the quantity and composition of monoterpenes by modulating the expression of TPS genes in various plants, including Actinidia and Citrus species. innspub.net

Complex Interactions: Regulation is often not the result of a single TF but a complex of multiple factors. In Torreya grandis, a TgbHLH95/TgbZIP44 transcription complex was found to promote terpene production by activating the promoter of the TgGPPS gene. oup.com

These transcription factors form intricate regulatory networks that allow for precise control over the type and amount of terpenoids produced, enabling plants to generate specific chemical profiles in response to diverse needs. innspub.net

Transcription Factor FamilyRole in Terpenoid BiosynthesisSpecific Examples
bHLH (basic Helix-Loop-Helix)Generally positive regulators of terpenoid synthesis, often responding to jasmonates. nih.govLcbHLH78 enhances monoterpene content in Litsea cubeba. nih.gov AtMYC2 regulates sesquiterpene synthase genes in Arabidopsis. oup.com
MYB (myeloblastosis-related)Can act as both positive and negative regulators. nih.govMsMYB negatively regulates monoterpene production in spearmint by suppressing GPPS. oup.com
AP2/ERF (APETALA2/Ethylene Response Factor)Often involved in regulating terpene synthesis in response to stress and during fruit ripening. nih.govPpERF61 activates TPS genes for linalool accumulation in peach. nih.gov
WRKYKey regulators in plant secondary metabolism, often linked to stress responses. mdpi.compeerj.comUpregulated WRKY factors are implicated in the transcriptional regulation of secondary metabolism in Mentha species. peerj.com
NAC (NAM, ATAF, CUC)Modulate the expression of key enzymes, influencing the quantity and composition of monoterpenes and other terpenoids. innspub.netNAC TFs activate TPS gene transcription in Actinidia. innspub.net AaNAC1 upregulates the AaADS promoter to increase artemisinin (B1665778) content. oup.com
bZIP (basic Leucine Zipper)Participate in regulatory networks, often forming complexes with other TFs. oup.comTgbZIP44 forms a complex with TgbHLH95 to activate the TgGPPS promoter in Torreya grandis. oup.com

Analytical Methodologies for Characterization and Quantification of Myrtenyl Isovalerate

Chromatographic Techniques

Chromatography, particularly in the gas phase, stands as the cornerstone for the analysis of volatile compounds like myrtenyl isovalerate. Its application ranges from separation from other components to detailed structural elucidation when coupled with mass spectrometry.

Gas Chromatography (GC) Methodologies for Separation and Detection

Gas chromatography (GC) is the predominant technique for separating this compound from the complex mixtures in which it is often found, such as the essential oil of Valeriana officinalis. thegoodscentscompany.comkirj.eekirj.ee The separation is typically achieved using capillary columns with various stationary phases. Non-polar columns, such as those with dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane equivalent phases, are frequently employed. lcms.cznist.gov The choice of column is critical for resolving this compound from other structurally similar terpenes and their esters.

Methodologies often involve temperature programming, where the column oven temperature is gradually increased to facilitate the elution of compounds over a wide range of boiling points. kirj.eenist.gov For instance, a typical program might start at a lower temperature (e.g., 50-60 °C) and ramp up to a final temperature of 250-300 °C. kirj.eenist.gov A flame ionization detector (FID) is commonly used for detection and quantification due to its robust and linear response to hydrocarbons. lcms.cz

For highly complex samples like essential oils, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. lcms.czgcms.cz In GC×GC, the effluent from a primary column is modulated and re-injected onto a second, shorter column with a different stationary phase, providing an orthogonal separation. lcms.czgcms.cz This advanced technique is particularly useful for resolving co-eluting components that would otherwise overlap in a single-dimension GC analysis. lcms.cz

Table 1: Examples of Gas Chromatography (GC) Parameters for this compound Analysis

Column TypeActive PhaseDimensionsCarrier GasTemperature ProgramReference
CapillaryHP-5MS30 m x 0.25 mm x 0.25 µmHelium60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min) nist.gov
CapillarySPB-530 m x 0.25 mm x 0.25 µmHelium50°C -> 2°C/min -> 250°C kirj.eenist.gov
CapillaryCP Sil 5 CB25 m x 0.25 mm x 0.25 µmHelium60°C -> 6°C/min -> 300°C nist.gov
CapillarySupelcowax-10 (Polar)30 m x 0.25 mm x 0.25 µmHelium50°C -> 2°C/min -> 250°C nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Elucidation and Quantification

The coupling of gas chromatography with mass spectrometry (GC-MS) is the most powerful and widely used tool for both the definitive identification and quantification of this compound. kirj.eetandfonline.comresearchgate.net As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

Structural elucidation is primarily achieved by comparing the experimentally obtained mass spectrum of a chromatographic peak with the spectra contained in extensive databases, such as the NIST and Wiley libraries. tandfonline.comresearchgate.net The identification is further confirmed by comparing the calculated Kovats retention index (RI) of the peak with published values for this compound on a given column type. nist.govpherobase.com

In complex essential oil analyses, overlapping chromatographic peaks can complicate identification. tandfonline.com To address this, chemometric resolution techniques, such as multivariate curve resolution-alternating least squares (MCR-ALS), can be applied to the GC-MS data. tandfonline.com These methods mathematically deconstruct co-eluting peaks into the pure mass spectra and elution profiles of the individual components, enabling more accurate identification and quantification. tandfonline.com For advanced applications requiring very high mass accuracy and resolution, a GC can be coupled with a time-of-flight (TOF) mass spectrometer, which is especially beneficial for the rapid data acquisition rates needed for GCxGC analysis. lcms.czgcms.cz

Potential Applications of High-Performance Liquid Chromatography (HPLC)

While GC is the standard for volatile esters like this compound, high-performance liquid chromatography (HPLC) presents potential applications, particularly for analyzing extracts or formulations where the compound does not need to be volatilized. There is evidence of HPLC methods being developed for other compounds found in Valeriana officinalis, such as valerenic acids, suggesting that methods could be adapted for less volatile derivatives or for comprehensive extract analysis. researchgate.net

The analysis of structurally similar compounds, like eugenol (B1671780) isovalerate, has been demonstrated using reverse-phase (RP) HPLC with a mobile phase of acetonitrile (B52724) and water. sielc.com Such a method could potentially be optimized for this compound. Furthermore, the coupling of HPLC with advanced mass spectrometers, such as a quadrupole time-of-flight (Q-TOF) detector, has been mentioned in the context of analyzing aerial parts and roots containing this compound, indicating its utility in comprehensive metabolite profiling. researchgate.net

Spectroscopic and Spectrometric Approaches

Beyond chromatography, standalone spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation of this compound and for understanding its chemical behavior under ionization.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound (C₁₅H₂₄O₂, molecular weight: 236.35 g/mol ) undergoes fragmentation upon electron ionization. nist.gov The pattern of fragments is characteristic of the molecule's structure. As an ester, a key fragmentation pathway involves the cleavage of the ester bond.

This can lead to the formation of an acylium ion, [CH₃CH(CH₃)CH₂CO]⁺, corresponding to the isovalerate portion, and a fragment representing the myrtenyl moiety. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the mass spectrum. libretexts.orggbiosciences.com The base peak, which is the most abundant ion in the spectrum, provides a strong clue to the most stable fragment formed. gbiosciences.com The identification of this compound in a GC-MS analysis relies on matching this entire fragmentation pattern against a reference spectrum from a library. thegoodscentscompany.comtandfonline.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification in liquid chromatography-mass spectrometry. uni.lu

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR)

While GC-MS is excellent for identification within a known context, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural confirmation of a purified compound. Both ¹H NMR and ¹³C NMR spectroscopy are used to map the complete carbon skeleton and the positions of protons, confirming the precise connectivity of the bicyclic myrtenyl structure and the branched isovalerate chain.

The existence of this compound within comprehensive spectral databases, such as the KnowItAll NMR Spectral Library, confirms that its NMR data is available as a reference for structural verification. spectrabase.com For a molecule of this complexity, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to assign all proton and carbon signals unequivocally, leaving no doubt as to the compound's identity and isomeric purity.

Compound Reference Table

Sample Preparation and Extraction Protocols

The initial and critical step in the analysis of this compound involves its efficient extraction from the source material, most commonly plant tissues. The choice of extraction method significantly influences the yield and chemical profile of the resulting extract.

Essential Oil Isolation Techniques (e.g., Hydrodistillation, European Pharmacopoeia methods)

Hydrodistillation is a traditional and widely employed method for isolating essential oils from plant materials. imsc.res.in This technique involves the co-distillation of plant material with water. The steam carries the volatile compounds, including this compound, which are then condensed and collected. The European Pharmacopoeia provides standardized procedures for hydrodistillation to ensure the quality and consistency of essential oils. researchgate.netkirj.eetechscience.cn These methods specify parameters such as the quantity of plant material, distillation time, and the apparatus to be used. kirj.eetechscience.cn For instance, studies on Valeriana officinalis L. roots have utilized hydrodistillation methods as described in the European Pharmacopoeia to isolate essential oils containing this compound. researchgate.netkirj.eetechscience.cnkirj.ee The yield of essential oil containing this compound can vary, with one study on Valeriana officinalis reporting a concentration of 2.4%. jpsionline.com Another analysis of commercial Valeriana officinalis roots found this compound present in the essential oil. researchgate.net

The following table summarizes findings from a study that employed European Pharmacopoeia-compliant hydrodistillation to analyze the essential oil composition of various Valeriana officinalis samples.

Table 1: Percentage of Key Compounds in Valeriana officinalis Essential Oil Samples

CompoundSample 1 (%)Sample 2 (%)Sample 3 (%)Sample 4 (%)Sample 5 (%)
Bornyl acetate (B1210297)33.78.815.412.110.5
Valerenal0.014.710.29.88.5
Valeranone9.50.52.13.44.2
Myrtenyl acetate7.22.03.54.13.8
This compound 2.51.11.82.21.9
α-Fenchene0.65.83.24.53.9
Camphene0.65.93.44.74.1

Data sourced from a study on Valeriana officinalis L. roots from Estonia. kirj.eeresearchgate.net

Headspace Analysis and Solid-Phase Microextraction (SPME)

Headspace analysis is a technique used to sample volatile compounds present in the gas phase above a solid or liquid sample. perfumerflavorist.comgcms.cz This method is particularly useful for analyzing the aroma profile of plant materials without the need for solvent extraction. Static headspace involves allowing the volatiles to equilibrate in a sealed container before a portion of the headspace is analyzed. gcms.cz Dynamic headspace analysis involves passing a stream of inert gas over the sample to collect the volatiles onto a trap. gcms.cz

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that has gained prominence in the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample's headspace or directly from a liquid sample. mdpi.comwalisongo.ac.id The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. mdpi.com For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile metabolites. nih.govresearchgate.net After adsorption, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. walisongo.ac.id

SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds like this compound in complex mixtures. nih.govnih.gov The optimization of SPME parameters such as extraction time, temperature, and fiber type is critical for achieving the desired sensitivity and selectivity. nih.govmdpi.com For example, an optimized HS-SPME-GC×GC/TOFMS method for wine analysis reported a limit of detection for ethyl isovalerate as low as 0.001 μg L−1. embrapa.br

The table below illustrates the effect of different SPME fiber compositions on the detection of various classes of volatile compounds in alfalfa tissues.

Table 2: Comparison of SPME Fiber Efficiency for Different Volatile Compound Classes

Compound ClassDVB/CAR/PDMS FiberPDMS/DVB FiberCAR/PDMS Fiber
AlcoholsHighMediumLow
AldehydesHighHighMedium
EstersHighMediumMedium
HydrocarbonsMediumHighLow
KetonesHighMediumMedium
TerpenoidsHighHighMedium

This table is a generalized representation based on findings from SPME method optimization studies. nih.govresearchgate.net

Advanced Analytical Strategies for Comprehensive Profiling

To gain a deeper understanding of the chemical complexity of natural products containing this compound, advanced analytical strategies are employed. These methods move beyond simple quantification to explore the entire chemical profile and the relationships between different compounds.

Multivariate Statistical Analysis and Chemometrics

The large datasets generated by modern analytical instruments, such as GC-MS, often require the use of multivariate statistical analysis and chemometrics for interpretation. tandfonline.com Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to identify patterns and relationships within the data, allowing for the classification of samples based on their chemical profiles. mdpi.comd-nb.infonih.gov

Chemometric methods can help to discriminate between different plant species or chemotypes based on their essential oil composition. mdpi.comnih.gov For example, in a study of Cupressaceae taxa, PCA and HCA successfully grouped the different species into distinct chemotypes based on the relative abundance of their essential oil constituents. d-nb.infonih.gov These statistical tools can reveal correlations between the presence of this compound and other compounds, providing insights into biosynthetic pathways or chemotaxonomic relationships. mdpi.com In the analysis of complex chromatograms, chemometric resolution techniques can also be applied to deconvolve overlapping peaks, leading to the identification of a greater number of components than would be possible with direct similarity searches alone. tandfonline.com

Omics-Based Metabolomics for Elucidating Chemical Diversity

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. ciencia-e-vinho.com "Omics-based" approaches, which integrate data from genomics, transcriptomics, and metabolomics, provide a powerful platform for understanding the chemical diversity of organisms. oup.comfrontiersin.org By combining volatile terpenoid profiling with transcriptomic analysis, researchers can identify the genes and enzymes involved in the biosynthesis of compounds like this compound. mdpi.comfrontiersin.org

This integrated approach allows for the elucidation of metabolic pathways and the discovery of novel compounds. researchgate.netnih.govnih.gov For instance, metabolomics studies on the gut microbiota of Ciona intestinalis revealed a high degree of chemical diversity, with peptides and polyketides being predominant classes. mdpi.com Similarly, metabolome-wide comparisons have indicated a higher phenolic diversity in tropical tree species compared to temperate ones. mdpi.com Untargeted metabolomics, in particular, aims to capture and analyze as many metabolites as possible, offering a holistic view of the chemical landscape of a sample and uncovering previously unknown chemical diversity. mdpi.com

Mechanistic Investigations of Biological Activities of Myrtenyl Isovalerate in Vitro and Theoretical

Molecular Target and Pathway Interactions

Theoretical and in vitro studies suggest that myrtenyl isovalerate's effects may stem from its interaction with specific molecular targets and modulation of key biological pathways. Network pharmacology, a field that analyzes the complex interactions between chemical compounds and biological systems, has been instrumental in identifying these potential mechanisms.

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G-protein coupled receptor, is a primary excitatory receptor for serotonin (B10506) and plays a significant role in the central nervous system, influencing mood, cognition, and perception. nih.govrndsystems.com It is a known target for various psychoactive compounds. rndsystems.com

A network pharmacology study of Valerian volatile oil, which is used for its sedative-hypnotic properties, identified this compound as a potential key active component. mdpi.com This computational analysis predicted that this compound's effects could be linked to the modulation of neurotransmitter receptor activity, specifically highlighting an association with the 5-HT2A receptor (HTR2A). mdpi.com The study suggested that the molecular functions of Valerian's components are primarily associated with neurotransmitter receptor activity and G protein-coupled amine receptor activity. mdpi.com While direct binding assays for this compound on 5-HT2A receptors are not detailed, these theoretical findings point to the receptor as a probable molecular target, warranting further empirical investigation.

The solute carrier family 6 member 4 (SLC6A4) gene encodes the serotonin transporter (5-HTT), a crucial protein responsible for the reuptake of serotonin from the synaptic cleft. researchgate.netfrontiersin.org This process is fundamental for regulating serotonergic neurotransmission. Polymorphisms in the SLC6A4 gene, which can alter the transporter's expression and function, have been associated with various psychiatric conditions. frontiersin.orgmdpi.comnih.gov

The same network pharmacology study that linked this compound to 5-HT2A receptors also implicated it in broader pathways related to neurotransmitter modulation. mdpi.com Given that the SLC6A4 transporter is a primary target for many psychostimulants and drugs used to treat mood disorders, it represents a plausible, albeit theoretically derived, target for this compound. frontiersin.org Modulation of the SLC6A4 transporter would directly impact serotonin levels, providing a mechanistic basis for the sedative-hypnotic effects attributed to compounds found in plants like Valerian. mdpi.com

Beyond its potential neurological targets, this compound is implicated in fundamental cellular metabolic pathways. According to the Human Metabolome Database, (-)-Myrtenyl isovalerate is associated with lipid metabolism, specifically participating in fatty acid metabolism. hmdb.ca This suggests that the compound may be processed by or influence the enzymes and pathways involved in the synthesis, breakdown, and transport of fatty acids and other lipids within the cell.

Neurotransmitter System Modulation (e.g., SLC6A4 serotonin transporter interaction)

In Vitro Antimicrobial and Antiproliferative Mechanisms

This compound, as a component of various essential oils, is also studied for its potential to inhibit the growth of microbes and cancer cells. Mechanistic studies in these areas focus on how the compound disrupts cellular integrity and function.

Essential oils containing monoterpenes and their esters have demonstrated notable antimicrobial properties. nih.gov The mechanism of action is often non-specific, targeting the bacterial cell membrane. preprints.org Studies on essential oils with components similar to this compound suggest a multi-faceted antibacterial mechanism. semanticscholar.org

The primary proposed mechanism is the disruption of the cytoplasmic membrane's structural integrity. semanticscholar.orgnih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the bacterial cell membrane, increasing its permeability. This leads to the leakage of vital intracellular components, such as ions, ATP, and proteins, and disrupts the proton motive force, ultimately causing cell death. semanticscholar.org This damage can be quantified by measuring increases in the relative conductivity and the concentration of leaked proteins in the bacterial suspension following treatment. semanticscholar.org

The effectiveness of this antibacterial action is typically measured by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Parameter Definition Significance
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.govMeasures the bacteriostatic (growth-inhibiting) potential of the compound.
Minimum Bactericidal Concentration (MBC) The lowest concentration of an antimicrobial agent required to kill a particular bacterium. semanticscholar.orgMeasures the bactericidal (bacteria-killing) potential of the compound.

This table provides definitions for key parameters used in evaluating antibacterial activity.

Plant-derived compounds are a significant source of potential anticancer agents. ugent.be The antiproliferative mechanisms of these compounds are diverse and can include inducing programmed cell death (apoptosis) and exerting direct cytotoxic effects on tumor cells. dokumen.pubmdpi.com

In vitro studies on plant extracts containing terpenoids have demonstrated cytotoxic effects against various human cancer cell lines. ugent.bemdpi.com A primary mechanism of action is the induction of apoptosis, which can be triggered through mitochondrial-mediated pathways. dokumen.pub The antiproliferative potential is evaluated using several key metrics, including the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). The selectivity of a compound is often determined by the Selectivity Index (SI), which compares its cytotoxicity towards cancer cells versus normal cells. nih.gov A higher SI value suggests a greater therapeutic window. nih.gov

Parameter Definition Significance
IC50 (Half Maximal Inhibitory Concentration) The concentration of a substance required to inhibit a given biological process (e.g., cell proliferation) by 50%. mdpi.comQuantifies the potency of a compound as an antiproliferative agent.
CC50 (Half Maximal Cytotoxic Concentration) The concentration of a substance required to cause the death of 50% of cultured cells. nih.govMeasures the general cytotoxicity of a compound.
Selectivity Index (SI) The ratio of a compound's cytotoxicity on normal cells (CC50) to its activity against target cells or organisms (IC50). (SI = CC50 / IC50). nih.govIndicates the therapeutic window of a compound; higher values are more favorable.

This table defines key parameters for assessing in vitro antiproliferative and cytotoxic activity.

Antibacterial Activity Mechanisms

Immunomodulatory Aspects (Mechanistic Basis)

This compound is a constituent of essential oils from plants known for their traditional use in managing inflammatory conditions. bioline.org.brthieme-connect.com While direct mechanistic studies on pure this compound are limited, its role can be inferred from the activities of the extracts in which it is found. For instance, plants containing this compound, such as Valeriana officinalis, have demonstrated anti-inflammatory properties. bioline.org.br The immunomodulatory effects of such plants are often attributed to the complex mixture of their phytochemicals, including terpenoids like this compound. bioline.org.br

Synergistic Interactions with Other Volatile and Non-Volatile Compounds

The biological activity of essential oils is often the result of synergy, where the combined effect of its components is greater than the sum of their individual effects. bioline.org.brmdpi.com this compound, as a component of complex essential oils from plants like Valeriana officinalis, likely participates in such synergistic interactions. kirj.eeresearchgate.netresearchgate.net These interactions can occur between different volatile organic compounds or between volatile and non-volatile components within the plant extract. mdpi.com

Interactions with Volatile Compounds: this compound is found alongside numerous other volatile monoterpenes and sesquiterpenes. kirj.eeresearchgate.netsemanticscholar.org For example, in Valerian root oil, it co-occurs with compounds like bornyl acetate (B1210297), valeranone, α-pinene, and camphene. kirj.eeresearchgate.net The antimicrobial and other biological effects of essential oils are often enhanced by these complex mixtures. nih.govserbiosoc.org.rs The synergy can arise from various mechanisms, such as one compound facilitating the cell membrane penetration for another or multiple compounds acting on different targets within a single pathway. While specific synergistic pairs involving this compound have not been extensively detailed, the principle of synergy within essential oils is well-established. mdpi.comsemanticscholar.org

Computational and Theoretical Chemistry Studies

Computational methods provide valuable insights into the potential mechanisms of action for natural compounds at a molecular level.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method helps in identifying potential biological targets and understanding the binding affinity.

In a study involving the volatile oil of Valeriana officinalis, this compound was identified as a potential key active component through network pharmacology. nih.govmdpi.com Subsequently, molecular docking simulations were performed to assess the binding of the top active ingredients to core protein targets associated with the plant's sedative-hypnotic effects. nih.gov Although the study prioritized docking eight other compounds with higher network degrees against eight core proteins, the identification of this compound as a key component underscores its potential to interact with biologically relevant targets. nih.gov The general findings showed that the active ingredients had strong binding energies with the core proteins, suggesting stable interactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction over time, assessing the stability of the complex. jppres.com MD simulations can reveal conformational changes in both the protein and the ligand upon binding. jppres.com

In the aforementioned study on Valerian volatile oil, an MD simulation was conducted on the complex with the lowest binding energy, which was MAOB-bis[(6,6-dimethyl-3-bicyclo[3.1.1]hept-2-enyl)methyl] (E)-but-2-enedioate, not this compound. mdpi.com The simulation demonstrated that this complex was stable. mdpi.com While this compound itself was not subjected to MD simulation in this specific study, the application of this technique highlights a crucial method for validating the stability of interactions predicted by molecular docking for any of the active compounds, including this compound. mdpi.com

Network Pharmacology Approaches

Network pharmacology is a holistic approach that integrates chemical, biological, and network information to understand the complex interactions between drugs, targets, and diseases. mdpi.com This method is particularly suited for studying the multi-component, multi-target nature of herbal medicines.

Table 1: Key Active Components of Valerian Volatile Oil Identified by Network Pharmacology This table is interactive. You can sort and filter the data.

Compound Name Abbreviation Network Degree
Perillyl acetate C38 42
Bis[(6,6-dimethyl-3-bicyclo[3.1.1]hept-2-enyl)methyl] (E)-but-2-enedioate C37 31
2-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,8a-hexahydronaphthalen-1-one C24 26
(5beta,7beta,10beta)-3,11-eudesmadien-2-one C27 24
Ylangenal C16 20
2-tert-butyl-4-ethylphenol C6 20
This compound C11 19
Khusilal C26 19

Data sourced from a network pharmacology study on Valerian volatile oil. mdpi.com

Ecological and Evolutionary Roles of Myrtenyl Isovalerate

Plant-Herbivore Interactions and Defense Mechanisms

Plants produce a vast array of secondary metabolites, including terpenoids like myrtenyl isovalerate, which are not essential for primary growth but play a crucial role in mediating interactions with their environment. researchgate.net One of the most significant of these roles is defense against herbivores. scispace.com Volatile terpenes can act as deterrents or toxins to insects and other animals that feed on plants. nih.gov

The production of such defensive compounds is a key aspect of the co-evolutionary "arms race" between plants and herbivores, where plants evolve new chemical defenses and herbivores evolve ways to overcome them. researchgate.net

Table 1: Presence of this compound and Related Compounds in Selected Plants with Known or Potential Defensive Roles

Plant SpeciesCompound(s)Potential Ecological Role of Essential OilCitations
Valeriana officinalisThis compound, Myrtenyl acetate (B1210297)Defense against herbivores kirj.eejrweedsci.com
Myrtus communisMyrtenyl acetateInsecticidal, Antimicrobial areeo.ac.irsmujo.id
Calea serrata5β-Myrtenyl-4α,5-dihydroatripliciolide-8-O-isovalerateDeterrent against herbivores, Antifungal, Antibacterial scispace.com
Daucus carotaThis compoundBioinsecticide against mosquito larvae nih.gov

Plant-Pollinator and Seed Disperser Interactions

The interactions between plants and their pollinators and seed dispersers are often mediated by chemical cues. Volatile organic compounds, including terpenoids, can act as attractants, guiding animals to flowers and fruits. nih.gov The scent of a flower or fruit provides information about the presence and quality of rewards like nectar or pulp. researchgate.net

This compound and the related myrtenyl acetate have been identified in the essential oils of plants that rely on animal pollinators and seed dispersers. For example, myrtenyl acetate is found in the fruit of wild strawberries (Fragaria spp.), where it may contribute to the characteristic aroma that attracts animals to consume the fruit and disperse the seeds. google.com Similarly, the essential oils of Myrcianthes storkii, which contain a variety of terpenoids, are suggested to play a role in pollinator attraction. uned.ac.cruned.ac.cr While the specific contribution of this compound to these interactions has not been isolated and studied, its presence in the volatile profiles of these plants suggests it could be part of the complex chemical bouquet that facilitates these mutualisms.

Allelopathic Effects in Plant Communities

Allelopathy is a phenomenon where plants release chemical compounds that affect the growth, survival, and reproduction of neighboring plants. researchgate.net These "allelochemicals" can be a potent tool in plant-plant competition, influencing the structure of plant communities. Essential oils and their constituents are often implicated in allelopathic interactions. core.ac.uk

Research has shown that the essential oils of various plants can inhibit the seed germination and seedling growth of other species. oup.com For example, the essential oils of Artemisia monosperma have demonstrated significant allelopathic activity. researchgate.net While the specific role of this compound has not been directly tested, it is known to be a constituent of the essential oils of plants like Daucus carota and Valeriana officinalis, whose essential oils have been investigated for their biological activities. nih.govjrweedsci.com General studies on sesquiterpenoids indicate they can function as antifungal and antibacterial allelopathic agents. scispace.com This suggests that this compound, as part of an essential oil mixture, could contribute to the allelopathic potential of a plant, helping it to compete for resources by suppressing the growth of nearby competitors.

Evolutionary Adaptation and Maintenance of Chemical Diversity

The vast diversity of terpenoid compounds in the plant kingdom is a product of evolution, driven by the need for plants to adapt to specific ecological pressures. nih.govfrontiersin.org The evolution of new terpene synthase (TPS) genes, the enzymes responsible for producing the basic skeletons of terpenes, has been a major force in the generation of this chemical diversity. oup.compnas.org Gene duplication and subsequent functional divergence allow for the creation of new chemical structures that can be selected for if they provide an adaptive advantage, such as improved defense or enhanced pollinator attraction. oup.com

The presence of this compound in different plant families suggests that its biosynthesis has evolved independently in these lineages or was inherited from a common ancestor and maintained due to its adaptive value. The variation in the chemical composition of essential oils, including the concentration of compounds like this compound, among different populations of the same species and even between different seasons, highlights the dynamic nature of chemical diversity. smujo.idresearchgate.netnih.gov This variation is likely shaped by local selective pressures, such as the prevalence of certain herbivores or the composition of the local plant community. mdpi.com The evolution and maintenance of a diverse chemical arsenal, which may include this compound, allows plants to respond to a complex and ever-changing ecological landscape. frontiersin.orgpnas.org

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

Myrtenyl isovalerate is a monoterpenoid ester, and its biosynthesis is intricately linked to the broader terpenoid production pathways in plants. mdpi.comnih.gov Terpenoids are synthesized from the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.comnih.gov The MVA pathway is generally responsible for producing sesquiterpenes, while the MEP pathway typically yields monoterpenes, hemiterpenes, and diterpenes. nih.gov

The formation of the myrtenyl backbone is a critical step, likely catalyzed by a specific terpene synthase (TPS). These enzymes convert prenyl diphosphates into the diverse array of terpene skeletons. nih.gov Following the synthesis of the myrtenol (B1201748) backbone, an alcohol acyltransferase (AAT) is required to catalyze the esterification of myrtenol with isovaleric acid, or more likely its activated form, isovaleryl-CoA, to form this compound. While AATs that convert myrtenol to myrtenyl acetate (B1210297) have been identified, the specific enzyme responsible for the addition of the isovalerate group remains a key area for discovery. google.com Future research should focus on identifying and characterizing the specific TPS and AAT enzymes involved in the biosynthesis of this compound. This will likely involve a combination of transcriptomic analysis of plants known to produce this compound, such as Valeriana officinalis, and subsequent biochemical characterization of candidate enzymes. kirj.eenih.gov

Advanced Regulatory Network Mapping for Targeted Biosynthesis

The biosynthesis of terpenoids, including this compound, is under complex regulatory control. mdpi.comnih.gov This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and epigenetic modifications. mdpi.com Transcription factors (TFs) from several families, such as WRKY, MYB, NAC, AP2/ERF, bHLH, and bZIP, are known to play crucial roles in modulating the expression of genes involved in terpenoid biosynthesis. mdpi.comresearchgate.net These TFs can act as either activators or repressors, fine-tuning the production of specific terpenoids in response to developmental cues and environmental stimuli. nih.gov

Furthermore, microRNAs (miRNAs) have emerged as key post-transcriptional regulators of terpenoid biosynthesis. mdpi.com They can target the messenger RNAs (mRNAs) of key enzymes in the MVA and MEP pathways, as well as downstream TPS genes, for degradation or translational repression. mdpi.com Environmental factors and phytohormones, such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), also significantly influence terpenoid production by modulating the expression of biosynthetic genes. mdpi.com

Future research should aim to construct a detailed regulatory map for this compound biosynthesis. This would involve identifying the specific TFs and miRNAs that control the expression of the key biosynthetic genes. Techniques like yeast one-hybrid (Y1H) and electrophoretic mobility shift assays (EMSA) can be used to identify TF-promoter interactions, while miRNA profiling and target validation experiments can elucidate the role of small RNAs. Understanding this intricate regulatory network will be essential for developing strategies to enhance the production of this compound in plants or engineered microbial systems.

Development of Novel Analytical Methodologies for Complex Biological Matrices

The accurate identification and quantification of this compound in complex biological samples, such as plant extracts and essential oils, is crucial for both research and quality control. kirj.eenih.gov Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique for the analysis of volatile compounds like this compound. kirj.eeacademicjournals.orgmdpi.com This method allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra and retention indices. kirj.ee

For more complex matrices, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) can provide enhanced separation and more confident compound identification. lcms.cz Headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique that allows for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix prior to GC analysis. frontiersin.orgnih.gov

Future research in this area should focus on developing and validating more sensitive and high-throughput analytical methods. This could include the optimization of HS-SPME-GC-MS methods for the rapid screening of plant varieties for this compound content. Furthermore, the development of quantitative methods, such as those using stable isotope-labeled internal standards, will be essential for accurate determination of this compound concentrations in various biological systems.

Deeper Characterization of In Vitro Mechanistic Pathways and Cellular Responses

While research on the biological activities of this compound is emerging, a deeper understanding of its in vitro mechanistic pathways and cellular responses is needed. Studies on essential oils containing this compound suggest potential biological activities. kirj.eenih.gov For instance, network pharmacology and molecular docking studies have identified this compound as a potential key component in the sedative-hypnotic effects of valerian volatile oil, possibly through interactions with targets like monoamine oxidase B (MAOB). mdpi.com

Further in vitro studies are necessary to elucidate the specific molecular targets and cellular pathways modulated by this compound. This could involve a range of assays, including enzyme inhibition assays, receptor binding studies, and gene expression analysis in relevant cell lines. For example, investigating its effects on neuronal cell cultures could provide insights into its potential neurological activities. nih.gov Additionally, its impact on inflammatory pathways and microbial cells warrants further investigation to explore its potential as an anti-inflammatory or antimicrobial agent. najah.edu

Strategies for Metabolic Engineering and Sustainable Bio-production Research

The production of this compound through traditional plant extraction can be limited by low yields and variability in plant material. kirj.eenih.gov Metabolic engineering offers a promising alternative for the sustainable and scalable production of this valuable compound. oup.comresearchgate.net This approach involves introducing the biosynthetic pathway for this compound into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. oup.com

Successful metabolic engineering strategies will require the overexpression of the key enzymes in the biosynthetic pathway, including those from the upstream MVA or MEP pathways to increase precursor supply, as well as the specific TPS and AAT responsible for this compound formation. oup.commdpi.com It may also be necessary to down-regulate competing metabolic pathways to channel more carbon flux towards the desired product. oup.com Subcellular compartmentalization of the biosynthetic pathway within the microbial host could also be a strategy to optimize production. mdpi.com

Future research should focus on identifying the most efficient combination of biosynthetic genes and host organism for this compound production. This will involve screening and characterizing enzymes from different plant sources and optimizing fermentation conditions to maximize yields.

Integration of Multi-Omics Data for Systems Biology Understanding

A systems biology approach, integrating data from multiple "omics" platforms, will be crucial for a comprehensive understanding of this compound biosynthesis and its regulation. nih.govsciety.org Transcriptomics can identify the genes involved in the biosynthetic pathway and their regulatory elements. frontiersin.org Metabolomics, particularly using GC-MS, can quantify the accumulation of this compound and other related metabolites. frontiersin.org Proteomics can provide information on the abundance of the biosynthetic enzymes. nih.gov

By integrating these datasets, researchers can build comprehensive models of the metabolic and regulatory networks governing this compound production. nih.gov This integrated approach has been successfully used to elucidate the biosynthesis of other terpenoids. nih.govsciety.orgacs.org For example, correlation analysis between transcriptomic and metabolomic data can help to identify candidate genes involved in specific biosynthetic steps. frontiersin.org

Future research should apply this multi-omics strategy to plant species that produce this compound. This will not only accelerate the discovery of the complete biosynthetic pathway but also provide a deeper understanding of how its production is regulated in response to different developmental and environmental conditions. This knowledge will be invaluable for both fundamental plant science and for developing effective metabolic engineering strategies.

Q & A

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Guidelines : Adhere to standardized protocols (e.g., AOAC for purity testing). Share raw spectral data (NMR, MS) in public repositories (e.g., Metabolomics Workbench). Use reference materials certified by organizations like NIST .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.